molecular formula C10H15NO B1290204 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene CAS No. 883548-46-7

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene

Cat. No.: B1290204
CAS No.: 883548-46-7
M. Wt: 165.23 g/mol
InChI Key: BFLPIFRNTKGEIA-UHFFFAOYSA-N
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Description

It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential therapeutic applications in various fields.

Preparation Methods

The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene involves several steps. One common synthetic route includes the reaction of 2-methylphenol with 1-chloropropan-2-amine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors and their analogs.

    Biology: The compound is studied for its effects on dopamine transporters and its potential use in treating neurological disorders.

    Medicine: Research is ongoing to explore its potential therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

    Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene involves its interaction with dopamine transporters. It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling, which is associated with its stimulant effects. The compound’s molecular targets include dopamine transporters and other related proteins involved in neurotransmitter regulation.

Comparison with Similar Compounds

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene is unique compared to other similar compounds due to its specific structure and potent dopamine reuptake inhibition. Similar compounds include:

    Cocaine: Another dopamine reuptake inhibitor but with a different chemical structure and pharmacological profile.

    Methylphenidate: Used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different chemical structure.

    Bupropion: An antidepressant that inhibits dopamine and norepinephrine reuptake, with a distinct chemical structure and therapeutic use.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological effects.

Properties

IUPAC Name

2-(2-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPIFRNTKGEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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